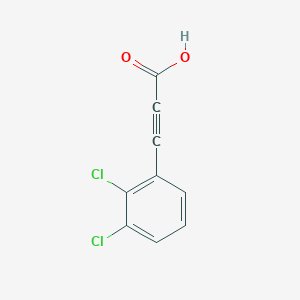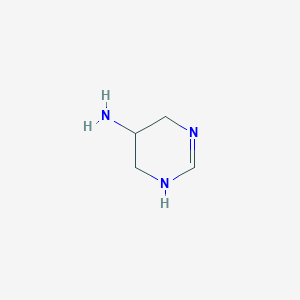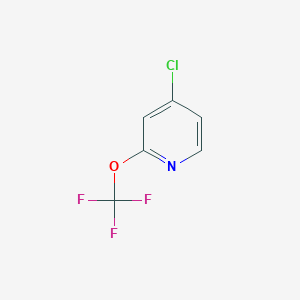
4-Chloro-2-(trifluoromethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(trifluoromethoxy)pyridine is a chemical compound with the molecular formula C6H3ClF3NO. It is a pyridine derivative characterized by the presence of a chloro group at the 4-position and a trifluoromethoxy group at the 2-position on the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(trifluoromethoxy)pyridine typically involves the introduction of the trifluoromethoxy group onto a pyridine ring. One common method is the reaction of 4-chloropyridine with trifluoromethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of catalytic systems to enhance yield and reduce reaction times. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-2-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Coupling: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed depend on the specific reactions and reagents used. For example, substitution with an amine would yield an aminopyridine derivative .
Applications De Recherche Scientifique
4-Chloro-2-(trifluoromethoxy)pyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(trifluoromethoxy)pyridine depends on its specific application. In drug development, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
- 2-Chloro-4-(trifluoromethoxy)pyridine
- 4-(Trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness: 4-Chloro-2-(trifluoromethoxy)pyridine is unique due to the specific positioning of the chloro and trifluoromethoxy groups on the pyridine ring. This arrangement can significantly influence its reactivity and the types of reactions it can undergo, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C6H3ClF3NO |
|---|---|
Poids moléculaire |
197.54 g/mol |
Nom IUPAC |
4-chloro-2-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H3ClF3NO/c7-4-1-2-11-5(3-4)12-6(8,9)10/h1-3H |
Clé InChI |
KCDRJNVNUWZOTE-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1Cl)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


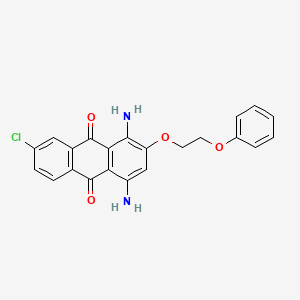
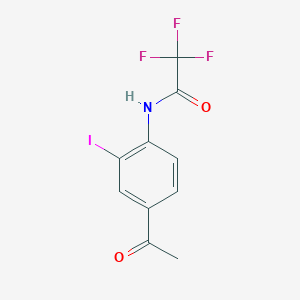

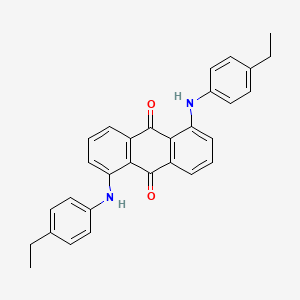

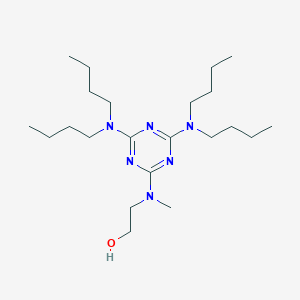

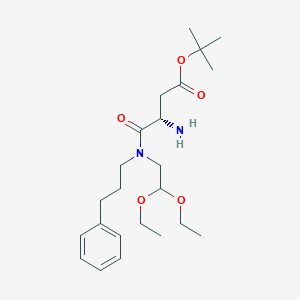
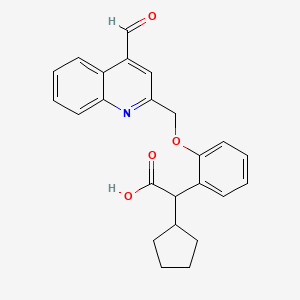
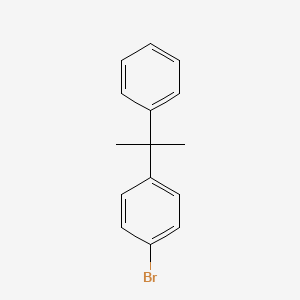
![7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13145260.png)
